4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyridazine core and a piperazine moiety substituted with a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-b]pyridazine core have been reported to interact with proto-oncogenes with serine/threonine kinase activity . These targets play a crucial role in cell survival and proliferation, providing a selective advantage in tumorigenesis .
Mode of Action
Related compounds have shown promising cytotoxic activities through egfr and parp-1 inhibitions, inducing apoptosis in cancer cells . The compound may interact with its targets, leading to changes in their function and subsequent cellular effects.
Biochemical Pathways
The inhibition of EGFR and PARP-1, as seen in related compounds , could affect multiple downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
Result of Action
Based on the potential targets and the effects observed in related compounds , it can be inferred that the compound may induce apoptosis in cancer cells, potentially leading to a reduction in tumor growth.
Biochemical Analysis
Biochemical Properties
It is known that triazolopyridazines can interact with a variety of enzymes and receptors, which suggests that this compound may also have similar interactions .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyridazine core, which can be achieved through cyclization reactions involving appropriate precursors. The piperazine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the trifluoromethylphenyl group through coupling reactions. The final step involves the formation of the carboxamide linkage under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors to improve reaction efficiency and reduce waste. Additionally, the selection of solvents and reagents that are environmentally friendly and economically viable is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide: shares structural similarities with other triazolopyridazine derivatives and piperazine-based compounds.
Triazolopyridazine derivatives: These compounds often exhibit similar biological activities and are used in various research applications.
Piperazine-based compounds: These compounds are known for their diverse pharmacological properties and are used in the development of various drugs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O/c18-17(19,20)12-3-1-2-4-13(12)22-16(28)26-9-7-25(8-10-26)15-6-5-14-23-21-11-27(14)24-15/h1-6,11H,7-10H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAZWOSZHZBHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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